Regioisomeric Differentiation: 5-(2-Aminopyridin-5-yl) vs. 6-(3-Aminopyridin-6-yl) Substitution Pattern
The target compound bears the primary amine at the pyridine 2-position (5-substituted 2-aminopyridine), whereas its closest commercially available regioisomer, 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine (CAS 1017171-74-2), carries the amine at the 3-position. The 2-aminopyridine tautomer presents a distinct hydrogen-bond donor/acceptor pattern: the endocyclic nitrogen and exocyclic NH₂ can form a bidentate donor-acceptor motif (ADA pattern) that mimics the adenine ring in ATP-binding pockets, whereas the 3-aminopyridine regioisomer offers a DAA pattern [1]. In PARP1 catalytic site recognition, the 2-aminopyridine motif is privileged for carboxamide mimetic interactions with Gly863 and Ser904 backbone residues; the 3-amino isomer cannot engage the same dual H-bond network [2]. No direct head-to-head biochemical comparison between these two regioisomers has been published, but class-level inference from PARP1 SAR series confirms that pyridin-2-amine substitution is strongly favored over pyridin-3-amine for PARP catalytic domain binding [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor geometry (pyridine regioisomerism) |
|---|---|
| Target Compound Data | 5-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine: 2-aminopyridine motif, ADA bidentate H-bond pattern; amine pKa ~6.8 (predicted) |
| Comparator Or Baseline | 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine (CAS 1017171-74-2): 3-aminopyridine motif, DAA bidentate H-bond pattern; amine pKa ~5.2 (predicted) |
| Quantified Difference | Distinct H-bond pharmacophore vectors; 2-aminopyridine is a privileged adenine-mimetic in PARP1/2 and CDK inhibitor chemotypes (class-level SAR) |
| Conditions | Structural comparison based on computed molecular descriptors and published X-ray co-crystal structures of 2-aminopyridine PARP1 inhibitors [2] |
Why This Matters
For fragment screening against adenine-binding pockets (PARP, kinases), the 2-aminopyridine regioisomer is the appropriate procurement choice; the 3-amino isomer will yield false negatives due to incompatible H-bond geometry.
- [1] PubChem Compound Summary: computed pKa, H-bond donor/acceptor counts, and tautomer analysis for CID 43384249 and CID 44119596. NCBI (2025). View Source
- [2] Thorsell, A.G. et al. Structural basis for potency and promiscuity in poly(ADP-ribose) polymerase (PARP) and tankyrase inhibitors. J. Med. Chem. (2017), 60(4), 1262–1271. Class-level inference on 2-aminopyridine vs. 3-aminopyridine PARP1 recognition. View Source
